N,N-Diphenyl-p-phenylenediamine
Overview
Description
N,N’-Diphenyl-p-phenylenediamine (DPPD) is a rubber accelerant and was formerly contained in the “black rubber mix”. It is most frequently used in the metal industry, by homemakers, health services and laboratories, and in building industries .
Synthesis Analysis
DPPD can be synthesized via the Buchwald–Hartwig C–N cross-coupling reaction . Another method involves the condensation of 1,4-cyclohexanedione with primary alkylamines in the presence of air .Molecular Structure Analysis
The molecular formula of DPPD is C18H16N2 and it has a molecular weight of 260.34 . The SMILES string representation is N(c1ccccc1)c2ccc(Nc3ccccc3)cc2 .Chemical Reactions Analysis
DPPD is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions . It is also used in the spectrophotometric detection of trace quantities of iron (III) .Physical and Chemical Properties Analysis
DPPD has a boiling point of 220-225°C/0.5 mmHg and a melting point of 143-145°C . It may react with oxidizing materials and neutralizes acids in exothermic reactions to form salts plus water .Scientific Research Applications
1. Antioxidant Properties and Oxidation Products
N,N-Diphenyl-p-phenylenediamine (DPPD) and similar compounds are significant as antioxidants in the rubber industry. Studies reveal their electrochemical and spectroscopic characteristics, showing reversible redox couples and similar spectra of monocation radicals and dications during oxidation. These properties are influenced by various substituents in the molecule (Rapta et al., 2009).
2. Vibrational Properties and Crystalline Forms
DPPD's vibrational properties in different crystalline forms have been studied, highlighting polymorphism in its solid state. Different crystalline forms show varied vibrational features, providing insights into the possible conformations of the molecule (Quillard et al., 2001).
3. Electrochemical Behavior and Applications
Investigations into DPPD's electrochemical behavior in acid solutions have identified primary oxidation products and proposed mechanisms for electron and proton transfer during oxidation processes. These findings are significant for understanding DPPD's electrochemical applications (Santana et al., 2006).
4. Novel Synthesis Methods
Innovative synthesis methods for DPPD derivatives have been developed. For example, a novel poly(thiophenylene) with DPPD as a redox unit was synthesized through a Michael-type addition, demonstrating moderate thermostability and electroresponsive properties (Yamamoto et al., 2001).
5. Structural Effects on Vibrational Behavior
Studies focusing on the structural effects on DPPD's vibrational behavior have revealed significant differences in geometric parameters and torsional angles between conformers. This research enhances the understanding of molecular conformations and their relationship to vibrational properties (Mevellec et al., 2001).
6. Ammonia Detection Applications
DPPD's oxidation in propylene carbonate has been studied for the development of a novel methodology for the electrochemical determination of ammonia. This research suggests potential applications of DPPD in ammonia sensing technologies (Ji & Compton, 2007).
Mechanism of Action
Target of Action
N,N-Diphenyl-p-phenylenediamine (DPPD) is a redox-active compound that primarily targets redox-active amine groups . These groups play a crucial role in various biochemical reactions, particularly those involving electron transfer.
Mode of Action
DPPD interacts with its targets through redox reactions. It has a high density of redox-active amine groups, which enable it to participate in electron transfer processes . This interaction results in changes in the oxidation state of the amine groups, which can influence various biochemical reactions.
Pharmacokinetics
It is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution within the body
Result of Action
DPPD has been investigated as a cathode material for dual-ion batteries . It demonstrated promising operating voltages and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells . This suggests that the action of DPPD at the molecular and cellular level could have significant effects on energy storage and transfer.
Action Environment
The action, efficacy, and stability of DPPD can be influenced by various environmental factors. For instance, DPPD may react with oxidizing materials . It is also known to be stable under normal conditions but may be incompatible with strong acids and oxidizing agents . Therefore, the environment in which DPPD is used can significantly impact its effectiveness and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N,N-Diphenyl-p-phenylenediamine plays a significant role in biochemical reactions, primarily as an antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage to biomolecules. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, this compound can bind to proteins and other biomolecules, stabilizing their structure and function under oxidative conditions .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter the balance of reactive oxygen species, thereby impacting mitochondrial function and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with free radicals and reactive oxygen species. By donating electrons, it neutralizes these reactive molecules, preventing them from causing cellular damage . This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . Additionally, this compound can bind to DNA and proteins, protecting them from oxidative damage and maintaining their functional integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its antioxidant properties and continue to protect cells from oxidative damage . Its effectiveness may decrease over time due to gradual degradation and interaction with other compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection without causing adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s protective effects plateau and adverse effects begin to manifest .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress responses . Additionally, this compound can be metabolized into various derivatives, which may have different biochemical properties and effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant effects . The distribution of this compound within cells can also influence its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, this compound can protect against oxidative damage by neutralizing reactive oxygen species and maintaining mitochondrial function . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and protecting against oxidative stress .
Properties
IUPAC Name |
4-N,4-N-diphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQNCDDHDBAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062340 | |
Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-01-8 | |
Record name | N,N-Diphenyl-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diphenyl-p-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediamine, N1,N1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIPHENYL-P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ7B4GX4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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